![molecular formula C15H15N5O4 B15334659 N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B15334659.png)
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropanecarboxamide group attached to a pyrimidinyl ring, which is further substituted with a nitrophenoxy group containing a methylamino substituent. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Nitration: The nitration of 4-methylaminophenol to produce 4-(methylamino)-3-nitrophenol.
Coupling Reaction: The coupling of 4-(methylamino)-3-nitrophenol with 4-chloropyrimidine under basic conditions to form the intermediate 6-[4-(methylamino)-3-nitrophenoxy]-4-pyrimidine.
Cyclopropanation: The final step involves the cyclopropanation of the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: Formation of 4-(methylamino)-3-aminophenoxy derivatives.
Substitution: Formation of various substituted pyrimidinyl derivatives.
Oxidation: Formation of N-oxide derivatives.
科学研究应用
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenoxy group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
4-(Methylamino)-3-nitrobenzoic acid: Shares the nitrophenoxy and methylamino groups but lacks the pyrimidinyl and cyclopropanecarboxamide moieties.
N-Methyl-4-(methylamino)-3-nitrobenzamide: Similar structure but with different functional groups attached to the benzene ring.
Uniqueness
N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropanecarboxamide group with a pyrimidinyl ring and a nitrophenoxy group
属性
分子式 |
C15H15N5O4 |
|---|---|
分子量 |
329.31 g/mol |
IUPAC 名称 |
N-[6-[4-(methylamino)-3-nitrophenoxy]pyrimidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H15N5O4/c1-16-11-5-4-10(6-12(11)20(22)23)24-14-7-13(17-8-18-14)19-15(21)9-2-3-9/h4-9,16H,2-3H2,1H3,(H,17,18,19,21) |
InChI 键 |
FOSJUFNJAGMGRK-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1)OC2=NC=NC(=C2)NC(=O)C3CC3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


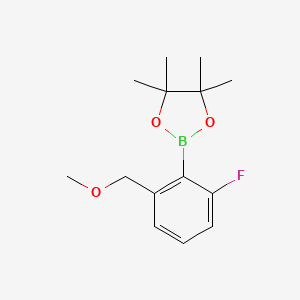
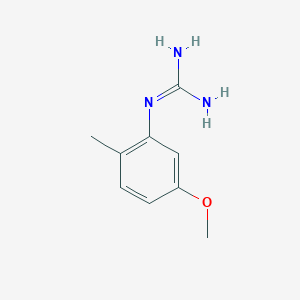
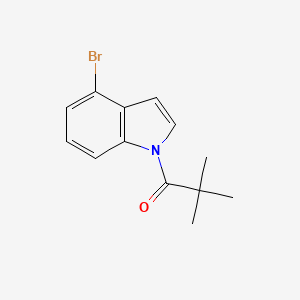

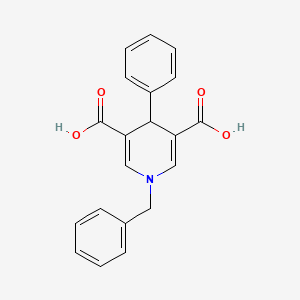
![5-Bromo-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B15334619.png)
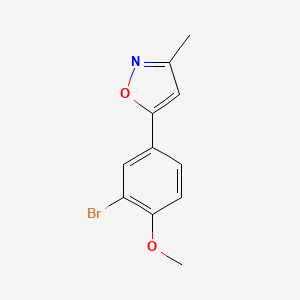
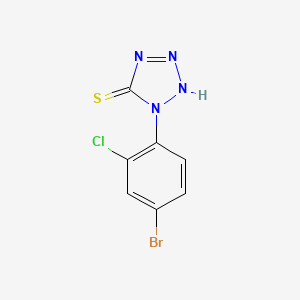
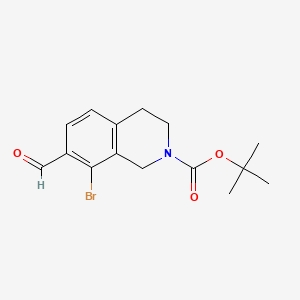
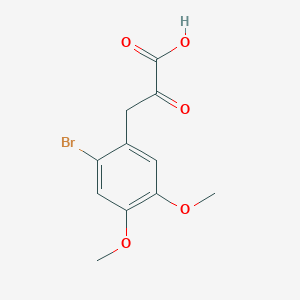



![2-[2-(N-Methylsulfamoyl)phenyl]acetic Acid](/img/structure/B15334665.png)
